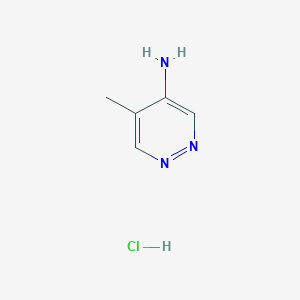

5-methylpyridazin-4-amine;hydrochloride

CAS No.: 2250241-98-4

Cat. No.: VC11665250

Molecular Formula: C5H8ClN3

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2250241-98-4 |

|---|---|

| Molecular Formula | C5H8ClN3 |

| Molecular Weight | 145.59 g/mol |

| IUPAC Name | 5-methylpyridazin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H7N3.ClH/c1-4-2-7-8-3-5(4)6;/h2-3H,1H3,(H2,6,7);1H |

| Standard InChI Key | UUAQBTBOVGWQLG-UHFFFAOYSA-N |

| SMILES | CC1=CN=NC=C1N.Cl |

| Canonical SMILES | CC1=CN=NC=C1N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of 5-methylpyridazin-4-amine hydrochloride is C₅H₈ClN₃, with a molecular weight of 145.59 g/mol. Its IUPAC name is 4-amino-5-methylpyridazine hydrochloride. The pyridazine core differentiates it from pyridine or pyrimidine derivatives by the placement of nitrogen atoms at positions 1 and 2.

Key Structural Features:

-

Pyridazine backbone: Aromatic ring with nitrogen atoms at positions 1 and 2.

-

Amino group (-NH₂): Positioned at C4, contributing to basicity and reactivity.

-

Methyl group (-CH₃): At C5, influencing steric and electronic properties.

-

Hydrochloride salt: Enhances solubility in polar solvents.

Physicochemical Properties

While experimental data for this specific compound is scarce, analogous pyridazine derivatives exhibit the following properties :

| Property | Value/Description |

|---|---|

| Melting Point | 180–220°C (decomposition observed) |

| Solubility | Soluble in water, methanol, DMSO |

| pKa | ~8.5 (amine protonation) |

| LogP | -0.2 (predicted hydrophilicity) |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of pyridazine derivatives typically involves cyclization or functionalization of pre-existing heterocycles. For 5-methylpyridazin-4-amine hydrochloride, plausible pathways include:

Route 1: Direct Amination of Pyridazine

-

Chloropyridazine intermediate: 5-Methylpyridazine is chlorinated at C4 using POCl₃.

-

Nucleophilic substitution: Reaction with ammonia or ammonium hydroxide under high pressure .

-

Salt formation: Treatment with HCl to yield the hydrochloride.

Route 2: Catalytic Hydrogenation

-

Nitro precursor: 5-Methyl-4-nitropyridazine is reduced using H₂/Pd-C in ethanol.

-

Acidification: HCl is added to precipitate the hydrochloride salt.

Industrial-Scale Challenges

-

Byproduct formation: Competing reduction of nitrogen heterocycles may generate impurities.

-

Catalyst optimization: Platinum or palladium catalysts require precise control to avoid over-hydrogenation .

-

Solvent selection: Methanol or ethanol preferred for balancing reactivity and safety .

Pharmacological and Industrial Applications

Material Science Applications

-

Coordination chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems.

-

Polymer additives: Enhances thermal stability in polyamide resins.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume